molecular formula C11H15N5 B8109959 1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine

1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine

Cat. No.: B8109959
M. Wt: 217.27 g/mol
InChI Key: QMGFSNGRPDOTBA-UHFFFAOYSA-N
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Description

1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine is a heterocyclic compound that combines the structural features of pyrazole and imidazodiazepine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole moiety, followed by its attachment to a diazepine scaffold. Key steps include:

    Formation of Pyrazole: Pyrazole can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Attachment to Diazepine: The pyrazole derivative is then reacted with a suitable diazepine precursor, often involving nucleophilic substitution or condensation reactions.

Industrial Production Methods: Industrial production may involve optimizing these reactions for higher yields and purity. This includes the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon), can reduce double bonds or other reducible groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties and biological activity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used but can include hydroxylated, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine has been explored for various applications:

    Chemistry: As a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit or activate enzymes involved in inflammatory processes or cell proliferation.

Comparison with Similar Compounds

    1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine derivatives: These compounds share the core structure but have different substituents, which can significantly alter their chemical and biological properties.

    Other Pyrazole-Diazepine Hybrids: Compounds that combine pyrazole and diazepine moieties in different configurations.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms of action

Biological Activity

The compound 1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine is a member of the imidazodiazepine family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and synthesized derivatives.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H15N5\text{C}_{12}\text{H}_{15}\text{N}_{5}

This structure features a pyrazole ring connected to a tetrahydroimidazodiazepine core. The presence of these heterocycles is significant as they contribute to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties . The compound has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives containing the pyrazole moiety showed significant inhibition of bacterial growth compared to standard antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
1S. aureus15
2E. coli12
3L. monocytogenes14

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects . In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential therapeutic role in inflammatory diseases .

Case Study:
A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in a mouse model of acute inflammation. The results indicated that compounds similar to this compound significantly reduced paw edema compared to control groups .

Central Nervous System Activity

The compound's structural similarity to benzodiazepines suggests potential CNS activity . SAR studies have shown that modifications on the imidazodiazepine framework can enhance binding affinity to benzodiazepine receptors. For instance, methylation at specific positions has been linked to increased anxiolytic effects .

Table 2: CNS Activity of Related Compounds

CompoundReceptor Affinity (Ki)EffectReference
Compound A50 nMAnxiolytic
Compound B75 nMSedative

Structure-Activity Relationship (SAR)

The biological activity of imidazodiazepines is often influenced by their substituents. Research indicates that:

  • Electron-withdrawing groups at certain positions enhance receptor binding.
  • Alkyl substitutions can increase lipophilicity and improve CNS penetration.

A study highlighted that introducing a halogen at the ortho position of the phenyl ring significantly improved activity against both central and peripheral benzodiazepine receptors .

Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-3-12-7-11-10(13-9-15(11)5-1)8-16-6-2-4-14-16/h2,4,6,9,12H,1,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGFSNGRPDOTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(N=CN2C1)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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